molecular formula C11H14N2O B13126107 (R)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide

(R)-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide

Cat. No.: B13126107
M. Wt: 190.24 g/mol
InChI Key: HCEIEGOMGWEGOJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of ®-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide includes a tetrahydroquinoline ring system, which is a partially saturated quinoline, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for ®-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives.

Scientific Research Applications

®-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline ring system can interact with various enzymes and receptors, modulating their activity. The acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl)Acetic Acid
  • Benzyl ®-(1,2,3,4-Tetrahydroquinolin-3-yl)carbamate

Uniqueness

®-N-(1,2,3,4-Tetrahydroquinolin-3-yl)acetamide is unique due to its specific combination of the tetrahydroquinoline ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

HCEIEGOMGWEGOJ-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CC2=CC=CC=C2NC1

Canonical SMILES

CC(=O)NC1CC2=CC=CC=C2NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.